4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone is a chemical compound with the molecular formula C₈H₆Br₂ClNO and a molecular weight of 327.4 g/mol . This compound is characterized by the presence of amino, bromo, and chloro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone typically involves the bromination of 4-Amino-3-bromo-5-chlorophenyl-2-ethanone. The reaction is carried out in chloroform with a catalytic amount of potassium iodide and tertiary butyl amine at low temperatures (0-5°C) for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its exact mechanism are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-bromo-5-chlorophenyl-2-ethanone: A precursor in the synthesis of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone.
4-Amino-3-bromo-5-chlorophenyl-2-chloroethanone: Another halogenated derivative with similar properties.
Eigenschaften
Molekularformel |
C8H6Br2ClNO |
---|---|
Molekulargewicht |
327.40 g/mol |
IUPAC-Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone |
InChI |
InChI=1S/C8H6Br2ClNO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 |
InChI-Schlüssel |
JRLVTGRWQCKOSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.